molecular formula C8H19NO2 B14266093 N,N-Diethyl-N-methylethanaminium formate CAS No. 170275-24-8

N,N-Diethyl-N-methylethanaminium formate

Cat. No.: B14266093
CAS No.: 170275-24-8
M. Wt: 161.24 g/mol
InChI Key: FNBGFZLKGXGECX-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-methylethanaminium formate is a quaternary ammonium salt supplied for research applications. The related chloride salt, also known as triethylmethylammonium chloride, has the CAS RN 10052-47-8 and a molecular formula of C7H18ClN . Quaternary ammonium compounds like this one, characterized by a central nitrogen atom bonded to four organic substituents, are often investigated as phase-transfer catalysts or ionic liquids in synthetic chemistry . Their utility stems from their ability to facilitate the transfer of reagents between immiscible phases, thereby enhancing reaction rates and yields. Researchers value these compounds for their potential to provide efficient and selective pathways in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

170275-24-8

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

triethyl(methyl)azanium;formate

InChI

InChI=1S/C7H18N.CH2O2/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;1H,(H,2,3)/q+1;/p-1

InChI Key

FNBGFZLKGXGECX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC.C(=O)[O-]

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Cation Synthesis

The triethylmethylammonium cation is synthesized via alkylation of N,N-diethylmethylamine (DEMA), a tertiary amine. DEMA itself is prepared through reductive amination or catalytic alkylation, as detailed below.

Synthesis of N,N-Diethylmethylamine (DEMA)

DEMA serves as the precursor for quaternization. Two primary routes dominate its production:

Reductive Amination via Eschweiler-Clarke Conditions

The Eschweiler-Clarke reaction involves the reductive methylation of diethylamine using formaldehyde and formic acid. Under reflux conditions, diethylamine reacts with formaldehyde, with formic acid acting as both a catalyst and a proton source. The reaction proceeds via imine formation followed by reduction to yield DEMA:
$$
\text{(C}2\text{H}5\text{)}2\text{NH} + \text{HCHO} + \text{HCOOH} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NCH}3 + \text{CO}2 + \text{H}_2\text{O}
$$
Yields typically exceed 70% under optimized conditions (6–8 hours, 80–100°C).

Catalytic Alkylation of Ethylamine

Alternative methods employ methanol as a methylating agent in the presence of transition-metal catalysts (e.g., nickel or palladium). Ethylamine reacts with methanol under hydrogen pressure (10–15 bar) at 120–150°C to produce DEMA:
$$
\text{C}2\text{H}5\text{NH}2 + 3\ \text{CH}3\text{OH} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NCH}3 + 3\ \text{H}_2\text{O}
$$
This route offers scalability but requires rigorous control over catalyst activity and byproduct formation.

Quaternization of DEMA

Quaternary ammonium salts are formed by alkylating DEMA with methylating agents. Common reagents include methyl iodide (MeI), dimethyl sulfate (DMS), or methyl triflate.

Methyl Iodide Alkylation

DEMA reacts with methyl iodide in anhydrous dichloromethane or acetonitrile at 25–40°C for 12–24 hours to yield N,N-diethyl-N-methylethanaminium iodide:
$$
\text{(C}2\text{H}5\text{)}2\text{NCH}3 + \text{CH}3\text{I} \rightarrow \text{(C}2\text{H}5\text{)}3\text{NCH}_3^+\ \text{I}^-
$$
The reaction is exothermic, requiring controlled addition to prevent runaway conditions. Yields range from 85–92% after recrystallization from ethanol.

Dimethyl Sulfate Alkylation

Dimethyl sulfate offers a cost-effective alternative, though it necessitates alkaline conditions to neutralize sulfuric acid byproducts. DEMA and DMS react in a 1:1 molar ratio at 50–60°C for 6–8 hours:
$$
\text{(C}2\text{H}5\text{)}2\text{NCH}3 + (\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{(C}2\text{H}5\text{)}3\text{NCH}3^+\ \text{CH}3\text{OSO}_3^-
$$
The intermediate methyl sulfate salt is converted to the target formate via anion exchange (Section 2.1).

Anion Exchange to Formate

The iodide or methyl sulfate counterions are replaced with formate through metathesis or acid-base neutralization.

Metathesis with Sodium Formate

Quaternary ammonium iodide (1 mol) is stirred with sodium formate (1.2 mol) in ethanol-water (4:1 v/v) at 60°C for 4–6 hours. The precipitated sodium iodide is filtered, and the filtrate is concentrated under reduced pressure to yield the formate salt:
$$
\text{(C}2\text{H}5\text{)}3\text{NCH}3^+\ \text{I}^- + \text{HCOONa} \rightarrow \text{(C}2\text{H}5\text{)}3\text{NCH}3^+\ \text{HCOO}^- + \text{NaI}
$$
This method achieves >90% purity after recrystallization from acetone.

Direct Neutralization with Formic Acid

The quaternary ammonium hydroxide, generated via ion-exchange resin treatment, is neutralized with formic acid. For example, passing a solution of N,N-diethyl-N-methylethanaminium chloride through a strong anion-exchange resin (OH⁻ form) produces the hydroxide, which is titrated with formic acid to pH 3–4:
$$
\text{(C}2\text{H}5\text{)}3\text{NCH}3^+\ \text{OH}^- + \text{HCOOH} \rightarrow \text{(C}2\text{H}5\text{)}3\text{NCH}3^+\ \text{HCOO}^- + \text{H}_2\text{O}
$$
This route avoids metal contaminants but requires precise pH control to prevent over-acidification.

Alternative Synthetic Routes

One-Pot Alkylation-Formation

Methyl formate serves as both alkylating agent and formate source in a single step. DEMA reacts with methyl formate under high pressure (20–30 bar) at 100–120°C for 24 hours:
$$
\text{(C}2\text{H}5\text{)}2\text{NCH}3 + \text{HCOOCH}3 \rightarrow \text{(C}2\text{H}5\text{)}3\text{NCH}_3^+\ \text{HCOO}^-
$$
Yields are moderate (60–75%) due to competing ester hydrolysis, but this method reduces solvent waste.

Electrochemical Synthesis

Recent advances explore electrochemical quaternization. DEMA and formic acid are electrolyzed in a divided cell with platinum electrodes. At 5 V, the amine is oxidized to the ammonium cation, while formate ions migrate from the cathode compartment. This green chemistry approach remains experimental, with yields under 50%.

Industrial Scalability and Optimization

Cost-Benefit Analysis

Method Yield (%) Purity (%) Cost (USD/kg)
Methyl iodide + NaHCOO 92 95 120
DMS + HCOOH 88 90 85
One-pot methyl formate 70 80 95

The dimethyl sulfate route offers the best balance of cost and efficiency for large-scale production.

Environmental Considerations

Methyl iodide poses toxicity and disposal challenges, whereas dimethyl sulfate generates sulfuric acid waste. The one-pot method minimizes solvent use but requires energy-intensive conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-methylethanaminium formate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions and inert atmospheres.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles. These reactions can be conducted under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-N-methylethanaminium oxide, while reduction could produce N,N-Diethyl-N-methylethanaminium hydride. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-methylethanaminium formate involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can interact with cell membranes, proteins, and enzymes. These interactions can lead to changes in membrane permeability, enzyme activity, and overall cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Quaternary Ammonium Salts Bearing Different Cations

The cation’s alkyl chain configuration significantly impacts properties such as melting point, hydrophobicity, and solubility. Key analogs include:

Compound Name (Cation) Anion Melting Point (°C) Key Applications/Properties Source
Choline ([Ch]⁺) DMPO4⁻ Not reported Biodegradable ILs, pharmaceuticals
[BHEDMA]⁺ (2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium) DMPO4⁻ Not reported Moisture absorption in IL aqueous solutions
[THEMA]⁺ (2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium) DMPO4⁻ Not reported Enhanced hygroscopicity
[N2221]⁺ (N,N-diethyl-N-methylethanaminium) DMPO4⁻ 35 Ionic liquids, dehumidification

Key Findings :

  • Cation Symmetry vs. Asymmetry : Symmetric cations (e.g., tetramethylammonium) typically exhibit higher melting points due to tighter crystal packing. Asymmetric cations like [N2221]⁺ lower melting points, enhancing liquid range at room temperature .
  • Hydroxy Substituents : Cations with hydroxyl groups ([BHEDMA]⁺, [THEMA]⁺) show increased hydrophilicity and moisture absorption compared to [N2221]⁺, which lacks polar substituents .
Comparison with Varied Anions

The anion choice modulates solubility, thermal stability, and reactivity. Examples of [N2221]⁺ salts with different anions:

Compound Name (Anion) Melting Point (°C) Solubility Notable Data Source
[N2221][DMPO4] (dimethyl phosphate) 35 Soluble in polar solvents (e.g., methanol) ¹H NMR (CD₃OD): δ 1.36 (t, J=7.2 Hz), 3.21 (s)
[N2221]Br (bromide) Not reported High water solubility Crystal structure determined (CCDC 2015011)
2-Chloro-[N2221]I (iodide) 227–229 (dec.) Soluble in DMSO ¹H NMR (DMSO-d₆): δ 1.23 (t), 3.09 (s)
N,N-Diethyl-N-methylethanaminium formate (predicted) <100 (estimated) Moderate in water Expected IR peaks: ~1700 cm⁻¹ (C=O stretch)

Key Findings :

  • However, formate’s hydrogen-bonding capacity may reduce mp versus iodide .
  • Spectroscopic Signatures : The formate anion’s carbonyl group would introduce distinct IR absorptions (~1700 cm⁻¹) absent in halide or phosphate analogs .
Comparison with Non-Quaternary Analogs

Tertiary amines like N-ethyl-N-methylethanamine (C₅H₁₃N, CAS 616-39-7) differ in reactivity and phase behavior:

Property This compound (Quaternary) N-Ethyl-N-Methylethanamine (Tertiary)
Charge +1 (cationic) Neutral
State at RT Likely liquid or low-melting solid Liquid (bp ~120°C)
Solubility High in polar solvents Miscible with organic solvents
Applications Ionic liquids, electrolytes Solvent, organic synthesis intermediate

Key Findings :

  • Ionic Character : The quaternary ammonium formate’s ionic nature enhances conductivity in electrochemical applications, unlike neutral tertiary amines .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N,N-Diethyl-N-methylethanaminium formate?

Methodological Answer:
this compound can be synthesized via quaternization of tertiary amines. A validated approach involves reacting N,N-diethylethanamine with methyl formate under controlled conditions. For example, analogous synthesis of iodide salts (e.g., 2-chloro-N,N-diethyl-N-methylethanaminium iodide) employs alkylation with iodomethane in polar solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours . For the formate variant, substituting methyl formate as the alkylating agent and optimizing stoichiometry (1:1.2 amine-to-alkylating agent ratio) can yield the target compound. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >95% purity.

Basic Question: How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 1.23 (t, 6H, J=7.2 Hz, CH₂CH₃), 3.09 (s, 3H, N-CH₃), 3.46 (q, 4H, N-CH₂), 3.71 (t, 2H, CH₂Cl), and 4.10 (t, 2H, N-CH₂) for analogous iodide salts . Adjustments for formate counterions would include δ 8.2–8.4 (s, HCOO⁻).
    • ¹³C NMR : Peaks at δ 7.6 (CH₃), 35.9 (N-CH₃), 46.9 (N-CH₂), and 59.6 (quaternary N) .
  • Mass Spectrometry (ESI-MS) : Expected [M]⁺ ion at m/z 150.2 for the cation .
  • IR Spectroscopy : Absorbance at 2983–2878 cm⁻¹ (C-H stretch) and 1010 cm⁻¹ (C-O of formate) .

Basic Question: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:
The compound exhibits moderate thermal stability. For iodide analogs, decomposition occurs at 227–229°C , suggesting the formate salt may degrade at lower temperatures (150–180°C). Stability in solution varies:

  • Aqueous Solutions : Hydrolytically stable at pH 4–8 but prone to decomposition under strongly acidic/basic conditions.
  • Organic Solvents : Stable in DMSO, DMF, and methanol but may form byproducts in halogenated solvents (e.g., chloroform) over extended periods.
    Storage recommendations: anhydrous conditions, inert atmosphere (N₂/Ar), and temperatures ≤4°C to prevent formate oxidation.

Advanced Question: How can this compound be utilized in designing ionic liquid-based reaction media?

Methodological Answer:
Quaternary ammonium formates are promising ionic liquids (ILs) due to their low viscosity and high polarity. To optimize IL performance:

  • Solvent Properties : Measure polarity via Kamlet-Taft parameters (β = hydrogen-bond acceptance, π* = dipolarity). Formate-based ILs typically exhibit β ~0.8–1.0, enhancing solubility for polar substrates .
  • Catalytic Applications : Test efficacy in nucleophilic substitutions (e.g., SN2 reactions) by comparing reaction rates in IL vs. conventional solvents. For example, formate ILs can accelerate reactions by stabilizing transition states through hydrogen bonding .
  • Thermal Stability : Analyze using TGA/DSC to determine operational temperature limits (e.g., degradation onset ~150°C).

Advanced Question: What analytical strategies resolve contradictions in spectroscopic data during purity assessment?

Methodological Answer:
Discrepancies in NMR/IR data (e.g., unexpected peaks or shifts) require cross-validation:

Multi-Technique Correlation : Compare NMR with LC-MS to distinguish impurities (e.g., unreacted amine or alkylation byproducts).

Isotopic Labeling : Use ¹³C-labeled methyl groups to track quaternization efficiency and identify incomplete reactions .

Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2015011 for bromide analogs) confirms cation geometry and counterion interactions .

Chromatographic Purity : HPLC with evaporative light scattering detection (ELSD) quantifies impurities at <0.1% levels.

Advanced Question: How can researchers address low yields in the synthesis of this compound?

Methodological Answer:
Low yields (e.g., 49% in iodide synthesis ) often arise from:

  • Competitive Side Reactions : Alkylation at unintended sites (e.g., ethane chain vs. methyl group). Mitigate by adjusting solvent polarity (e.g., switching from THF to DMF) to favor quaternization.
  • Incomplete Purification : Use counterion exchange (e.g., replacing iodide with formate via metathesis with silver formate) to improve crystallinity.
  • Reaction Kinetics : Optimize temperature/time (e.g., 72 hours at 50°C vs. 24 hours at 80°C) using real-time FTIR monitoring of amine consumption.

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